3-Amino-6-bromo-2,4-dichloropyridine
Overview
Description
3-Amino-6-bromo-2,4-dichloropyridine is an organic chemical compound that belongs to the pyridine family . It has a molecular weight of 241.9 .
Molecular Structure Analysis
The molecular structure of 3-Amino-6-bromo-2,4-dichloropyridine has been optimized using various theoretical methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Amino-6-bromo-2,4-dichloropyridine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Selective Amination and Functionalization
Selective Amination of Polyhalopyridines The amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, using a palladium-Xantphos complex, demonstrates a process to selectively produce amino derivatives of pyridine, a structure closely related to 3-Amino-6-bromo-2,4-dichloropyridine. This method offers a high yield and excellent chemoselectivity, making it a significant strategy for selective functionalization in organic synthesis (Ji, Li, & Bunnelle, 2003).
Palladium-Catalyzed Heteroarylation of Adamantylalkyl Amines The study on palladium-catalyzed heteroarylation of adamantylalkyl amines with dihalogenopyridines explores the influence of different substituents and the steric hindrances they pose. The results demonstrate the nuanced effects of halogen atoms and their positions in the pyridine ring, offering insights into the specificity of substitution reactions and potential pathways for functionalizing compounds like 3-Amino-6-bromo-2,4-dichloropyridine (Abel et al., 2017).
Strategies for Selective Functionalization of Dichloropyridines This research delves into the selective functionalization of dichloropyridines, highlighting the regioselectivity of the reactions based on the choice of reagents. The findings underscore the potential for selective modification of molecules similar to 3-Amino-6-bromo-2,4-dichloropyridine, depending on the halogen positions and the reagents used, which can significantly influence the outcome of the functionalization process (Marzi, Bigi, & Schlosser, 2001).
Synthesis of Derivatives and Complex Molecules
Silyl‐Mediated Halogen/Halogen Displacement in Pyridines The study on silyl‐mediated halogen/halogen displacement in pyridines and other heterocycles, including 2,4-dichloropyridine, presents a method for halogen exchange. This methodology provides a pathway for the modification and synthesis of complex molecules, potentially applicable for derivatives of 3-Amino-6-bromo-2,4-dichloropyridine (Schlosser & Cottet, 2002).
Amination of Dibromopyridines with Potassium Amide This research focuses on the amination of dibromopyridines using potassium amide, leading to the formation of diaminopyridines. The study highlights the mechanisms and products of these reactions, offering insights into the synthesis of amino-substituted pyridines, potentially relevant for compounds like 3-Amino-6-bromo-2,4-dichloropyridine (Streef & Hertog, 2010).
Safety And Hazards
3-Amino-6-bromo-2,4-dichloropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
properties
IUPAC Name |
6-bromo-2,4-dichloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-3-1-2(7)4(9)5(8)10-3/h1H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVXSHYBWKOIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445437 | |
Record name | 3-Amino-6-bromo-2,4-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-bromo-2,4-dichloropyridine | |
CAS RN |
237435-16-4 | |
Record name | 3-Amino-6-bromo-2,4-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.